molecular formula C10H14N2O5 B1595782 Pseudothymidine CAS No. 65358-15-8

Pseudothymidine

Cat. No.: B1595782
CAS No.: 65358-15-8
M. Wt: 242.23 g/mol
InChI Key: AMDJRICBYOAHBZ-XLPZGREQSA-N
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Description

5-Methyl-2’-Deoxypseudouridine is a nucleoside analogue belonging to the class of organic compounds known as nucleoside and nucleotide analogues. These compounds are structurally similar to naturally occurring nucleosides and nucleotides but have been modified to enhance their stability and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2’-Deoxypseudouridine typically involves the use of nucleoside 2’-deoxyribosyltransferases. These enzymes catalyze the transfer of the deoxyribosyl moiety from a donor nucleoside to an acceptor base, resulting in the formation of the desired nucleoside analogue . The reaction conditions often include a suitable buffer system, optimal pH, and temperature to ensure the enzyme’s activity and stability.

Industrial Production Methods

Industrial production of 5-Methyl-2’-Deoxypseudouridine may involve biocatalytic processes using engineered microorganisms that express nucleoside 2’-deoxyribosyltransferases. These processes are designed to be efficient and scalable, allowing for the large-scale production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2’-Deoxypseudouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of modified nucleosides .

Scientific Research Applications

5-Methyl-2’-Deoxypseudouridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-2’-Deoxypseudouridine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and nucleic acid stability. This disruption can inhibit the replication and transcription of nucleic acids, making it a potential therapeutic agent for treating diseases that involve rapid cell proliferation, such as cancer .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleoside analogues such as:

Uniqueness

5-Methyl-2’-Deoxypseudouridine is unique due to its specific structural modifications, which enhance its stability and functionality compared to other nucleoside analogues. Its ability to be incorporated into nucleic acids and disrupt their normal function makes it particularly valuable for scientific research and therapeutic applications .

Properties

IUPAC Name

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-12-3-5(9(15)11-10(12)16)7-2-6(14)8(4-13)17-7/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDJRICBYOAHBZ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)NC1=O)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65358-15-8
Record name 5-methyl-2'-deoxypseudouridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03763
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudothymidine
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Pseudothymidine
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Pseudothymidine
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Pseudothymidine
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Pseudothymidine
Reactant of Route 6
Pseudothymidine

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